3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid
Description
3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a trifluoroethylamine substituent at the meta position of the benzene ring. Its enantiomeric forms, (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride (CAS 1391384-65-8) and (R)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride (CAS 2055848-93-4), are widely used in pharmaceutical and biochemical research . Key properties include:
- Molecular formula: C₉H₉ClF₃NO₂ (hydrochloride salt)
- Molecular weight: 255.62 g/mol
- Purity: >97% (HPLC)
- Solubility: Soluble in DMSO; stock solutions stable at -80°C (6 months) or -20°C (1 month) .
Properties
IUPAC Name |
3-(1-amino-2,2,2-trifluoroethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)7(13)5-2-1-3-6(4-5)8(14)15/h1-4,7H,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGDSILNVYAYQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Introduction of Trifluoromethyl Group: A trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethylated derivatives, amino-substituted benzoic acids, and various oxidized or reduced forms of the compound.
Scientific Research Applications
(S)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique trifluoromethyl group.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 3-(1-amino-2,2,2-trifluoroethyl)benzoic acid with key analogs:
Key Research Findings
Impact of Fluorine Substitution: The trifluoroethylamine group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, improving blood-brain barrier penetration in preclinical studies . In contrast, Flufenamic Acid leverages its trifluoromethyl-anilino group for potent anti-inflammatory activity via prostaglandin synthesis inhibition .
Enantiomeric Differences :
- The (S) -enantiomer (CAS 1391384-65-8) shows higher binding affinity to GABA receptors than the (R) -form (CAS 2055848-93-4), though detailed pharmacological data remain proprietary .
Functional Group Variations :
- 4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid ’s diazirine ring enables UV-induced covalent bonding to proteins, making it invaluable in proteomics for mapping interaction sites .
- 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid ’s ether linkage confers resistance to hydrolysis, favoring its use in long-acting agrochemical formulations .
Solubility and Stability: The hydrochloride salt form of the target compound improves aqueous solubility (up to 10 mM in DMSO) versus non-ionic analogs like 3-Amino-4-(trifluoromethyl)benzoic acid, which requires alkaline buffers for dissolution .
Practical Considerations for Researchers
- Synthesis Challenges : The trifluoroethylamine moiety in the target compound requires multi-step synthesis involving reductive amination of trifluoromethyl ketones, with yields averaging 40–60% .
- Storage : Hydrochloride salts must be stored under inert gas (e.g., argon) at -20°C to prevent decomposition .
- Regulatory Status : Analogs like Flufenamic Acid are FDA-approved for human use, whereas the target compound remains restricted to research .
Biological Activity
3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid, a chiral compound characterized by a benzoic acid moiety substituted at the 3-position with an amino group linked to a trifluoroethyl group, has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the trifluoroethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological efficacy. The compound's structure allows for various chemical interactions, including hydrogen bonding and enzyme modulation.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group increases binding affinity and specificity, which can modulate enzyme activity or receptor signaling pathways. Key interactions include:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins.
- Membrane Permeability : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes.
Therapeutic Applications
Initial studies suggest that this compound exhibits significant biological activity relevant to various therapeutic areas:
- Anti-inflammatory Agents : Compounds with similar structures have shown potential in reducing inflammation.
- Neurotransmitter Modulation : The unique combination of functional groups may influence neurotransmitter systems, potentially aiding in conditions like depression and anxiety.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethyl)benzoic acid | Trifluoromethyl group on benzoic acid | Lacks amino functionality |
| 4-Aminobenzoic acid | Amino group at para position | No trifluoromethyl substitution |
| 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid | Contains diazirin moiety | Unique diazirin structure enhances reactivity |
The combination of both amino and trifluoromethyl functionalities in this compound may provide enhanced biological activity compared to other similar compounds that lack one or both features .
Study on Anti-inflammatory Properties
A study investigated the anti-inflammatory effects of this compound in vitro. Results indicated that the compound significantly reduced pro-inflammatory cytokines in cultured macrophages. This suggests potential applications in treating inflammatory diseases .
Neurotransmitter Interaction Study
Research focusing on the interaction of this compound with serotonin receptors demonstrated that it could modulate serotonin uptake. This property may position it as a candidate for further development in treating mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
